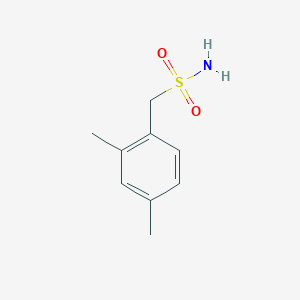
(2,4-Dimethylphenyl)methanesulfonamide
説明
Synthesis Analysis
The synthesis of sulfonamides like “(2,4-Dimethylphenyl)methanesulfonamide” typically involves the reaction of sulfonyl chlorides with an amine . The structure of all synthesized sulfonamide-based indole derivatives can be confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis
The molecular structure of “(2,4-Dimethylphenyl)methanesulfonamide” is represented by the InChI code: 1S/C9H13NO2S/c1-7-3-4-9(8(2)5-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) .科学的研究の応用
Molecular Structure and Properties
- Conformational Analysis : Research on compounds structurally related to (2,4-Dimethylphenyl)methanesulfonamide, such as N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,4-Dichlorophenyl)methanesulfonamide, has provided insights into their molecular conformation. These studies focus on the orientation of N—H bonds and their implications in the formation of dimers and chain structures through hydrogen bonding. This structural information is critical in understanding the physical and chemical properties of these compounds (Gowda, Foro, & Fuess, 2007)(Gowda, Foro, & Fuess, 2007).
Chemical Reactivity and Synthesis
- Chemoselective N-Acylation Reagents : Research involving the synthesis and reactivity of compounds like N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, closely related to (2,4-Dimethylphenyl)methanesulfonamide, has been conducted. These studies focus on developing chemoselective acylation reagents, which are pivotal in organic synthesis and pharmaceutical development (Kondo et al., 2000).
Environmental and Biological Activity
- Methanesulfonate Metabolism in Microorganisms : Methanesulfonate, a related compound, plays a significant role in the biogeochemical cycling of sulfur. Its metabolism by various bacteria, including its use as a carbon and energy substrate, has been extensively studied. This research contributes to our understanding of environmental sulfur cycles and the potential biotechnological applications of these microorganisms (Kelly & Murrell, 1999).
Pharmaceutical Applications
- Carbonic Anhydrase Inhibitors : Various methanesulfonamide derivatives have been studied for their interaction with carbonic anhydrase isozymes. These studies are crucial in the development of therapeutic agents for diseases where inhibition of specific isozymes is beneficial (Temperini et al., 2008).
Analytical Chemistry
- Electrospray Mass Spectrometry : The use of solvents like dimethyl sulfoxide in electrospray ionization mass spectrometry for analyzing hydrophobic compounds, including methanesulfonamide derivatives, has been a topic of research. This is significant in the field of analytical chemistry for the detection and analysis of various compounds (Szabó & Kele, 2001).
Green Chemistry
- Pd-catalyzed N-arylation : The palladium-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides has been explored, highlighting a greener synthesis route that avoids potentially genotoxic reagents and byproducts. This contributes to safer and more sustainable chemical synthesis methods (Rosen et al., 2011).
Safety and Hazards
作用機序
Target of Action
It is known that sulfonamides generally act as inhibitors of enzymes, particularly those involved in the synthesis of folic acid, which is crucial for cell growth and replication .
Mode of Action
(2,4-Dimethylphenyl)methanesulfonamide, like other sulfonamides, is likely to interact with its targets by mimicking the natural substrate of the enzyme, thereby inhibiting its function . This results in the disruption of crucial biochemical processes, such as the synthesis of folic acid.
Biochemical Pathways
Given the general mode of action of sulfonamides, it can be inferred that the compound may interfere with the folic acid synthesis pathway, leading to downstream effects on dna synthesis and cell replication .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of (2,4-Dimethylphenyl)methanesulfonamide’s action are likely to be related to the inhibition of folic acid synthesis, leading to a decrease in DNA synthesis and cell replication . This can result in the inhibition of growth and proliferation of cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2,4-Dimethylphenyl)methanesulfonamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets . .
特性
IUPAC Name |
(2,4-dimethylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-3-4-9(8(2)5-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMXWWVAWAONFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CS(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





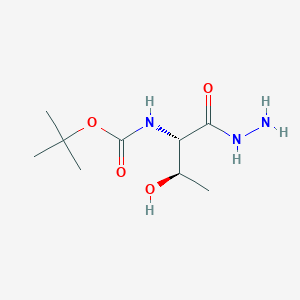
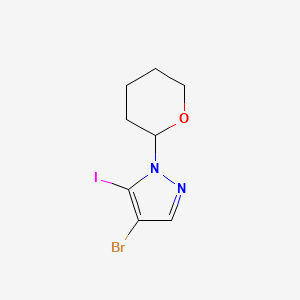
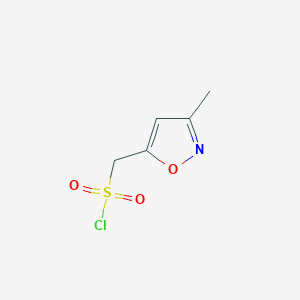
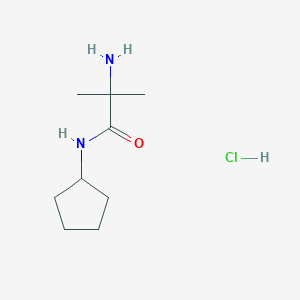
![(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B1526319.png)



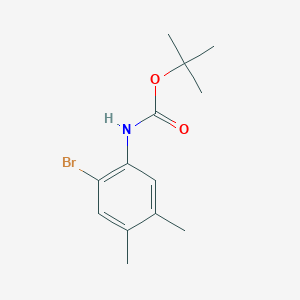
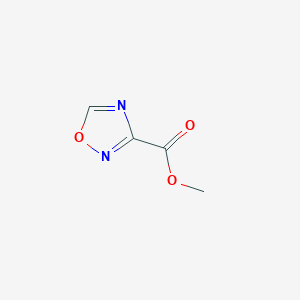

![(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1526328.png)